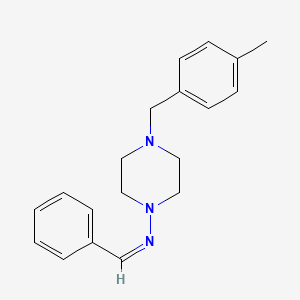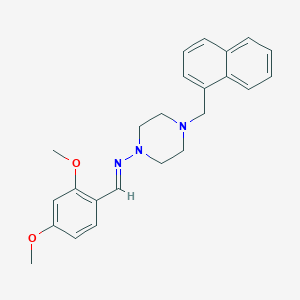
N-(2,4-dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
Übersicht
Beschreibung
N-(2,4-dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine, also known as NDGA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. NDGA is a derivative of nordihydroguaiaretic acid (NDGA), a natural product found in the creosote bush, Larrea tridentata.
Wirkmechanismus
N-(2,4-dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine exerts its biological effects by targeting multiple signaling pathways. This compound has been shown to inhibit the activity of several enzymes, including lipoxygenases, cyclooxygenases, and protein kinase C. This compound has also been shown to modulate the activity of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). Furthermore, this compound has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a critical role in energy metabolism.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound has also been shown to modulate the expression of genes involved in inflammation, apoptosis, and cell proliferation. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized and purified. This compound is also stable and can be stored for long periods of time. This compound has been extensively studied and its biological effects are well characterized. However, this compound also has some limitations for lab experiments. This compound is a relatively large molecule and may have limited bioavailability. This compound may also have off-target effects and may interact with other molecules in complex biological systems.
Zukünftige Richtungen
N-(2,4-dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine has several potential future directions for research. This compound may be further studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. This compound may also be studied for its potential effects on metabolism and aging. Furthermore, this compound may be used as a lead compound for the development of novel drugs with improved bioavailability and specificity. Finally, this compound may be further studied for its potential effects on the gut microbiome, which has been shown to play a critical role in human health and disease.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. This compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. In addition, this compound has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-28-22-11-10-20(24(16-22)29-2)17-25-27-14-12-26(13-15-27)18-21-8-5-7-19-6-3-4-9-23(19)21/h3-11,16-17H,12-15,18H2,1-2H3/b25-17+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMQJNLMMYQLNA-KOEQRZSOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



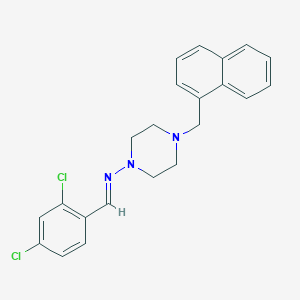
![2-(diethylamino)ethyl 4-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate hydrochloride](/img/structure/B3889923.png)
![4-(4-chlorobenzyl)-N-[1-(3,4-dimethoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B3889927.png)
![N'-{[2-(4-chlorophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B3889932.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(2-methoxyethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3889935.png)

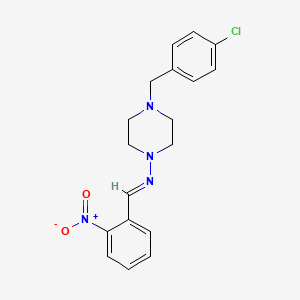
![3-[(4-ethoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3889962.png)
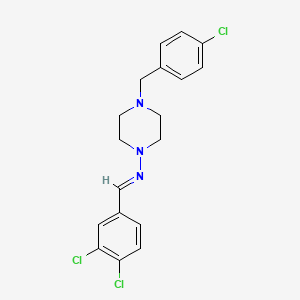
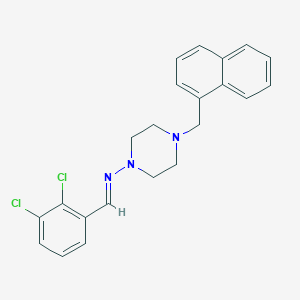
![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-chlorobenzyl)-1-piperazinamine](/img/structure/B3889988.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]acrylonitrile](/img/structure/B3889992.png)
![N-methyl-N-[4-(methylsulfonyl)benzyl]-1-pyridin-2-ylethanamine](/img/structure/B3890007.png)
